molecular formula C12H15N3O4S B14945237 3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]

3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]

Cat. No.: B14945237
M. Wt: 297.33 g/mol
InChI Key: AAZHPEKFNJBPTK-UHFFFAOYSA-N
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Description

3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] is a complex heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] typically involves multi-step reactions. One common method includes the cyclization of 2-aminothiazole derivatives with appropriate aldehydes under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] lies in its spiro structure, which imparts distinct chemical and physical properties. This configuration enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

3'-(furan-2-ylmethyl)spiro[1,3,5-trioxane-2,6'-4,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine]

InChI

InChI=1S/C12H15N3O4S/c1-2-10(17-3-1)4-14-6-13-11-15(7-14)12(5-20-11)18-8-16-9-19-12/h1-3H,4-9H2

InChI Key

AAZHPEKFNJBPTK-UHFFFAOYSA-N

Canonical SMILES

C1C2(N3CN(CN=C3S1)CC4=CC=CO4)OCOCO2

Origin of Product

United States

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